N-(furan-3-ylmethyl)-3,5-dimethoxyaniline
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Overview
Description
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline is an organic compound that features a furan ring attached to an aniline derivative. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and aniline. These properties make it a valuable subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with a furan derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline reacts with furan-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(furan-3-ylmethyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the furan ring can yield furan-3-carboxylic acid.
- Reduction of nitro groups can yield corresponding amines.
- Substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-3,5-dimethoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-3,5-dimethoxyaniline: Similar structure but with the furan ring attached at the 2-position.
N-(thiophen-3-ylmethyl)-3,5-dimethoxyaniline: Contains a thiophene ring instead of a furan ring.
N-(pyridin-3-ylmethyl)-3,5-dimethoxyaniline: Contains a pyridine ring instead of a furan ring.
Uniqueness: N-(furan-3-ylmethyl)-3,5-dimethoxyaniline is unique due to the specific positioning of the furan ring, which can influence its reactivity and interactions with other molecules. The presence of two methoxy groups on the aniline ring also contributes to its distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3,5-dimethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-15-12-5-11(6-13(7-12)16-2)14-8-10-3-4-17-9-10/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCTPKATMFJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=COC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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